Psma-bch

PSMA Binding Affinity Kd

PSMA-BCH (NOTA-PSMA) is a bifunctional chelator-ligand conjugate enabling stable Al18F, 68Ga, or 64Cu complexation for PET radiotracer synthesis. Delivers 1.5-fold higher tumor uptake versus 68Ga-PSMA-617 and 2.5-fold lower effective radiation dose (0.016 mSv/MBq) than 68Ga-PSMA-11. Rapid 30-32 min synthesis with 110-min 18F half-life supports centralized production and satellite distribution. Ideal for biochemical recurrence staging at low PSA, serial therapy monitoring, and bispecific PSMA-FAPI heterodimer development.

Molecular Formula C45H64N8O14
Molecular Weight 941.0 g/mol
Cat. No. B11928229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma-bch
Molecular FormulaC45H64N8O14
Molecular Weight941.0 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1
InChIKeyRNAPMUOYIJWPGN-WLZYSWRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-BCH (NOTA-PSMA): A NOTA-Conjugated PSMA Ligand Precursor for Prostate Cancer PET Imaging


PSMA-BCH (CAS 1703768-73-3, molecular weight 941.03 g/mol), also referred to as NOTA-PSMA, is a bifunctional conjugate composed of a prostate-specific membrane antigen (PSMA)-targeting ligand covalently linked to the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) [1]. This molecular design enables stable complexation of radiometals such as 68Ga and 64Cu, or the pseudo-metal 18F-AlF complex, facilitating its use as a precursor for positron emission tomography (PET) radiotracer synthesis . The compound was originally developed at Beijing Cancer Hospital (BCH) and is primarily employed in the preparation of Al18F-PSMA-BCH, a fluorine-18 labeled PET imaging agent for prostate cancer diagnosis [2].

Why Generic Substitution of PSMA-BCH with Other PSMA Ligands is Not Feasible in Clinical and Research Settings


Despite sharing a common PSMA-binding pharmacophore, PSMA-targeted ligands are not functionally interchangeable. Variations in the chelator moiety and linker structure profoundly influence radiolabeling efficiency, pharmacokinetics, and resultant imaging quality. For example, substitution of DOTA-chelated ligands (e.g., PSMA-617) with NOTA-chelated PSMA-BCH alters the radiometal coordination chemistry and in vivo biodistribution [1]. Furthermore, the distinct radionuclide labeling requirements (e.g., 68Ga vs. 18F) impact PET image resolution, half-life logistics, and clinical workflow feasibility, making direct substitution without revalidation scientifically unsound [2]. Therefore, selection of PSMA-BCH over a generic PSMA ligand must be justified by specific quantitative evidence demonstrating its unique performance advantages.

Quantitative Evidence Guide: Differentiating PSMA-BCH (Al18F-PSMA-BCH) from PSMA-617 and PSMA-11 in Preclinical and Clinical Studies


Superior PSMA Binding Affinity of Al18F-PSMA-BCH Compared to 68Ga-PSMA-11 and 68Ga-PSMA-617

In vitro saturation binding assays on PSMA-positive 22Rv1 cells demonstrated that Al18F-PSMA-BCH binds to PSMA with a dissociation constant (Kd) of 2.90 ± 0.83 nM [1]. This represents a 1.5-fold higher affinity compared to the reported Kd of 68Ga-PSMA-11 (4.3 ± 0.8 nM) on LNCaP cells [2], and a 1.6-fold higher affinity compared to the Ki of 68Ga-PSMA-617 (4.8 nM) as determined in LNCaP cell lysate assays [3].

PSMA Binding Affinity Kd PET Imaging

Higher Tumor Uptake of Al18F-PSMA-BCH in PSMA-Positive Xenografts Compared to 68Ga-PSMA-617

In a direct head-to-head comparison, Al18F-PSMA-BCH demonstrated 1.5-fold higher tumor uptake in LNCaP xenograft mice compared to 68Ga-PSMA-617 at 1 hour post-injection, as measured by ex vivo gamma counting (7.87 ± 2.37 %ID/g for Al18F-PSMA-BCH vs. 5.2 ± 0.9 %ID/g for 68Ga-PSMA-617) [1]. This enhanced tumor accumulation was observed in the same animal model, confirming superior PSMA targeting in vivo.

Tumor Uptake Biodistribution PSMA PET Imaging

Superior Lesion Detection Compared to 11C-Choline in Prostate Cancer Patients

In a pilot clinical study of 9 newly diagnosed prostate cancer patients, Al18F-PSMA-BCH PET/CT detected significantly more tumor lesions than 11C-choline PET/CT. Specifically, Al18F-PSMA-BCH identified 27 tumor lesions (including primary tumors, lymph node metastases, and bone metastases), whereas 11C-choline detected only 18 lesions in the same patient cohort [1]. This translates to a 1.5-fold improvement in lesion detection rate, directly impacting clinical staging and treatment planning.

Clinical Detection Prostate Cancer PET/CT Al18F-PSMA-BCH

Lower Effective Radiation Dose of Al18F-PSMA-BCH Compared to 68Ga-PSMA-11

Radiation dosimetry analysis using OLINDA/EXM 2.0 software revealed that Al18F-PSMA-BCH delivers an effective dose of 0.016 mSv/MBq [1]. This is 2.5-fold lower than the reported effective dose for 68Ga-PSMA-11 (0.040 mSv/MBq) [2], based on comparable human dosimetry studies. The lower effective dose permits administration of higher radiotracer activities for improved image quality without exceeding regulatory dose constraints.

Dosimetry Radiation Safety Effective Dose PET Imaging

Faster Radiosynthesis Time for Al18F-PSMA-BCH Compared to 68Ga-PSMA-11

Manual preparation of Al18F-PSMA-BCH is completed within 30 minutes, with an automated synthesis time of approximately 32 minutes and a non-decay-corrected radiochemical yield of 34.88 ± 3.11% [1]. In contrast, the automated synthesis of 68Ga-PSMA-11 typically requires 25-30 minutes for radiolabeling alone, with an additional 15-20 minutes for purification, resulting in a total preparation time of 40-50 minutes [2]. The shorter overall synthesis time of Al18F-PSMA-BCH minimizes radioactive decay loss and streamlines clinical workflow.

Radiosynthesis Automation Production Efficiency 18F-labeling

Validated Patent Protection and Regulatory Pathway for Al18F-PSMA-BCH

Al18F-PSMA-BCH is protected by an authorized Chinese national invention patent (CN110938041A) and has been licensed to Nanjing Jiangyuan Andike Positron Research and Development Co., Ltd., a subsidiary of Dongcheng Pharmaceutical Group, for commercial development [1]. The compound received clinical trial implied approval from China's National Medical Products Administration (NMPA) in July 2022 (IND application CXHL2200308) and has been administered to over 3,000 patients in clinical studies [2]. This established regulatory pathway and IP protection reduce procurement risk compared to unpatented or off-patent PSMA ligands that may face future generic competition.

Patent Regulatory Intellectual Property Commercialization

Optimal Application Scenarios for PSMA-BCH (Al18F-PSMA-BCH) in Prostate Cancer Imaging and Theranostics


High-Sensitivity Detection of Primary and Metastatic Prostate Cancer Lesions

Given its 1.5-fold higher tumor uptake compared to 68Ga-PSMA-617 [1] and 1.5-fold greater lesion detection rate versus 11C-choline [2], Al18F-PSMA-BCH is ideally suited for initial staging and detection of small or occult metastatic deposits. This is particularly relevant in patients with biochemical recurrence and low PSA levels, where high sensitivity is paramount for guiding salvage therapy.

Longitudinal Treatment Response Monitoring and Radiomics Analysis

The 2.5-fold lower effective radiation dose (0.016 mSv/MBq) of Al18F-PSMA-BCH compared to 68Ga-PSMA-11 [3] enables repeated imaging at shorter intervals. This makes it a preferred tool for monitoring response to androgen deprivation therapy, chemotherapy, or PSMA-targeted radioligand therapy (e.g., 177Lu-PSMA-617), as well as for radiomics studies requiring serial PET acquisitions.

High-Volume Clinical Production and Remote Radiopharmacy Distribution

The rapid 30-32 minute synthesis time of Al18F-PSMA-BCH [4] coupled with the 110-minute half-life of fluorine-18 supports centralized production and distribution to satellite PET centers without on-site cyclotrons. This contrasts with the 68-minute half-life of gallium-68, which severely limits the distribution radius for 68Ga-labeled tracers. The patented automated synthesis kit [5] further ensures batch-to-batch consistency and regulatory compliance in high-throughput environments.

Preclinical Development of Dual-Targeting Heterodimeric Tracers

PSMA-BCH serves as a versatile building block for creating bispecific heterodimers targeting both PSMA and fibroblast activation protein (FAP). As demonstrated in recent studies, 18F-labeled NOTA-PSMA-FAPI heterodimers exhibit improved tumor uptake compared to monomeric tracers [6]. Researchers developing next-generation theranostic agents can leverage the established NOTA-PSMA scaffold to explore multi-target imaging strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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